molecular formula C11H15N B2444568 (4-Cyclopropyl-3-methylphenyl)methanamine CAS No. 1517461-78-7

(4-Cyclopropyl-3-methylphenyl)methanamine

Cat. No.: B2444568
CAS No.: 1517461-78-7
M. Wt: 161.248
InChI Key: HORVVSYWWHZVHW-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-3-methylphenyl)methanamine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.248. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which is structurally similar to (4-Cyclopropyl-3-methylphenyl)methanamine, was successfully synthesized using p-Toluic hydrazide and glycine via a polyphosphoric acid condensation route. This method provided a high yield and the compound was characterized using various spectroscopic techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).

  • Analytical Characterizations : Another related compound, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, was synthesized using a 1,3-dipolar cycloaddition reaction. Its structure was established based on NMR spectroscopy, Elemental Analysis, and MS data, demonstrating the diverse analytical techniques applicable in characterizing such compounds (Younas, Abdelilah, & Anouar, 2014).

Application in Drug Discovery

  • Potential Antidepressant Candidates : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, sharing a similar core structure to this compound, were identified as potential "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high affinity for the receptor, selectivity against other receptors, and promising antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).

Biochemical and Medicinal Research

  • Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes synthesized using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed significant photocytotoxicity under red light and interacted effectively with calf thymus DNA, indicating their potential for cellular imaging and as anticancer agents (Basu et al., 2014).

  • Synthesis of 2,3-dihydro-1H-indene-1-methanamines : An efficient synthesis method was developed for compounds structurally related to this compound, which offers advantages like mild conditions, less pollution, and simple manipulation. This demonstrates the potential for the environmentally friendly synthesis of such compounds (Zhou, Su, Gan, Wang, & Xu, 2013).

Properties

IUPAC Name

(4-cyclopropyl-3-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-6-9(7-12)2-5-11(8)10-3-4-10/h2,5-6,10H,3-4,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORVVSYWWHZVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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